Sergliflozin

概要

説明

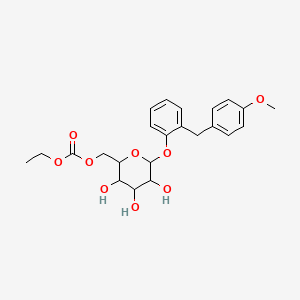

Sergliflozin is a complex organic compound with a unique structure that includes multiple hydroxyl groups, an ether linkage, and a carbonate ester

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Sergliflozin typically involves multiple steps. One common approach is the condensation of phenolic compounds with ethyl carbonate under basic conditions. The reaction may require the use of catalysts such as potassium carbonate or sodium hydroxide to facilitate the formation of the carbonate ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired compound.

化学反応の分析

Types of Reactions

Sergliflozin can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The phenolic groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

科学的研究の応用

Type 2 Diabetes Mellitus

Sergliflozin has been primarily studied for its role in managing type 2 diabetes. In clinical trials, it demonstrated rapid and sustained suppression of renal glucose reabsorption, leading to dose-related glucosuria without significantly affecting plasma glucose levels or insulin secretion .

Key Findings:

- A double-blind study showed that this compound etabonate resulted in a transient increase in urinary electrolyte and fluid loss while maintaining stable plasma electrolyte levels .

- The pharmacokinetics indicated a mean half-life of approximately 2 hours with no evidence of drug accumulation, suggesting a favorable safety profile .

Heart Failure

Emerging evidence suggests that SGLT2 inhibitors like this compound may provide benefits beyond glycemic control, particularly in heart failure management. Studies have indicated that these inhibitors can improve symptoms and reduce hospitalization rates in patients with heart failure, regardless of diabetes status .

Clinical Trials:

- The CHIEF-HF trial demonstrated significant improvements in patient-reported outcomes related to heart failure symptoms when treated with canagliflozin, another SGLT2 inhibitor . Although this compound was not the focus of this trial, it shares similar mechanisms that could translate to comparable outcomes.

Comparative Data Table

Case Study 1: Type 2 Diabetes Management

A clinical trial involving healthy overweight volunteers showed that this compound etabonate led to significant glucosuria and improved metabolic parameters without adverse effects on electrolyte balance . This supports its use as a safe option for managing hyperglycemia.

作用機序

The mechanism by which Sergliflozin exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple hydroxyl groups and ether linkage allow it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

類似化合物との比較

Similar Compounds

- **3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl 3,4,5-trihydroxy-6-({[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy}methyl)tetrahydro-2H-pyran-2-yl (2E,4E,6E,8E,10E,12E,14E)-2,6,11,15-tetramethyl-2,4,6,8,10,12,14-hexadecaheptaenedioate

- **3,4,5-Trihydroxy-6-{4-hydroxy-3-[3-(2-hydroxyphenyl)propanoyl]phenoxy}oxane-2-carboxylic acid

Uniqueness

Sergliflozin is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various scientific and industrial applications.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of action of sergliflozin, and how does its selectivity for SGLT2 influence experimental design?

this compound inhibits renal sodium-glucose cotransporter 2 (SGLT2), which reduces glucose reabsorption and promotes urinary glucose excretion (UGE). Its selectivity for SGLT2 over SGLT1 is 296-fold, minimizing off-target effects . To validate this mechanism, researchers should:

- Use in vitro assays (e.g., transfected cell lines expressing SGLT2/SGLT1) to measure inhibition constants (IC50).

- Conduct in vivo glucose tolerance tests in animal models (e.g., diabetic rodents) to correlate UGE with dose-dependent SGLT2 inhibition .

Q. What key pharmacokinetic parameters should be prioritized in early-phase clinical studies of this compound?

Early-phase studies should focus on:

- Dose proportionality : Measure plasma concentration-time profiles (AUC, Cmax) across escalating doses (e.g., 5–500 mg) to establish linearity .

- Urinary Glucose Excretion (UGE) : Quantify UGE over 24 hours to assess pharmacodynamic saturation (e.g., plateau at higher doses due to maximal SGLT2 inhibition) .

- Safety endpoints : Monitor adverse events (e.g., headache, dyspepsia) and renal function markers .

Q. How were preclinical models used to validate this compound’s efficacy in glucose regulation?

Animal studies utilized:

- Hyperglycemic rodents : Measured post-dose reductions in blood glucose and insulin sensitivity via hyperinsulinemic-euglycemic clamps .

- Gene expression analysis : Evaluated SGLT2 inhibition’s impact on glucose/fatty acid metabolism genes (e.g., hepatic GLUT2, adipose tissue PPAR-γ) .

- Dose-response curves : Established UGE thresholds for maximal SGLT2 inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions between transcriptomics data and physiological outcomes in this compound studies?

Example: Transcriptomics in animal models suggested enhanced insulin sensitivity via PPAR-γ upregulation , but human trials showed limited metabolic improvements beyond UGE. To address this:

- Multi-omics integration : Combine RNA-seq with proteomics/metabolomics to identify post-transcriptional regulatory mechanisms.

- Tissue-specific analyses : Compare gene expression in liver, muscle, and adipose tissues to contextualize systemic effects .

- Confirmatory in vivo assays : Validate findings using hyperinsulinemic clamps or isotope tracer studies .

Q. What methodological challenges arise when comparing this compound’s pharmacokinetics to newer SGLT2 inhibitors (e.g., remogliflozin)?

Challenges include:

- Bioanalytical variability : Standardize LC-MS/MS protocols for measuring active metabolites (e.g., this compound vs. its prodrug, this compound etabonate) .

- Cross-study heterogeneity : Account for differences in trial populations (e.g., healthy vs. diabetic subjects) using covariate-adjusted pharmacokinetic modeling .

- Saturable transport kinetics : Model nonlinear absorption profiles due to SGLT2 saturation at high doses .

Q. How can researchers design studies to investigate this compound’s impact on gene networks involved in glucose metabolism?

Recommended approaches:

- Transcriptomics : Use RNA-seq on tissues (e.g., kidney, liver) from this compound-treated animals to identify differentially expressed genes (e.g., SREBP-1c, FASN) .

- CRISPR/Cas9 screens : Knock out candidate genes (e.g., SGLT2-associated regulators) in cell lines to assess functional links to UGE .

- Pathway enrichment analysis : Apply tools like DAVID or GSEA to map gene clusters to insulin signaling or lipid metabolism pathways .

Q. What are best practices for documenting and archiving data from discontinued drug candidates like this compound?

Follow guidelines for reproducibility:

- Detailed experimental protocols : Include dose regimens, animal models, and analytical methods (e.g., HPLC conditions for pharmacokinetics) .

- Raw data deposition : Share pharmacokinetic/pharmacodynamic datasets in public repositories (e.g., Zenodo) with standardized metadata .

- Negative result reporting : Publish studies showing limited efficacy or safety concerns to inform future SGLT2 inhibitor development .

特性

IUPAC Name |

ethyl [3,4,5-trihydroxy-6-[2-[(4-methoxyphenyl)methyl]phenoxy]oxan-2-yl]methyl carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O9/c1-3-29-23(27)30-13-18-19(24)20(25)21(26)22(32-18)31-17-7-5-4-6-15(17)12-14-8-10-16(28-2)11-9-14/h4-11,18-22,24-26H,3,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLXKHBNJTPICNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2CC3=CC=C(C=C3)OC)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。